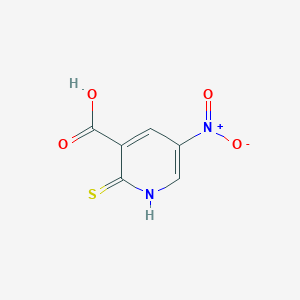
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid, also known as NSC-109555, is a chemical compound that has been extensively studied for its potential use in medical research. This compound has been found to possess a range of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or signaling pathways in the body. This could potentially lead to a range of beneficial effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemische Und Physiologische Effekte
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has been found to have a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent tool for researchers. However, one of the main limitations of this compound is that it can be difficult and expensive to synthesize.
Zukünftige Richtungen
There are many potential future directions for research on 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid. Some of the most promising areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Investigation of the potential use of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in combination with other drugs for the treatment of cancer, diabetes, and cardiovascular disease.
3. Development of new synthetic methods for the production of this compound that are more efficient and cost-effective.
4. Studies on the potential toxicity of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid to better understand its safety profile.
5. Investigation of the potential use of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in other areas of medical research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is a promising compound that has been extensively studied for its potential use in medical research. This compound has a range of interesting properties that make it a valuable tool for researchers investigating cancer, diabetes, and cardiovascular disease. While there are some limitations to its use, the potential benefits of this compound are significant and warrant further investigation.
Synthesemethoden
The synthesis of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine-4-carbaldehyde with thiosemicarbazide in the presence of sodium acetate. This reaction produces the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has been extensively studied for its potential use in medical research. This compound has been found to possess a range of interesting properties that make it a promising candidate for further investigation. Some of the most promising areas of research include cancer treatment, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
156896-47-8 |
|---|---|
Produktname |
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid |
Molekularformel |
C6H4N2O4S |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10) |
InChI-Schlüssel |
YPNMCSQWAWISCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Synonyme |
3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



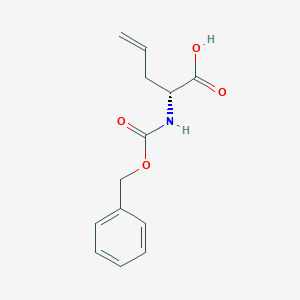
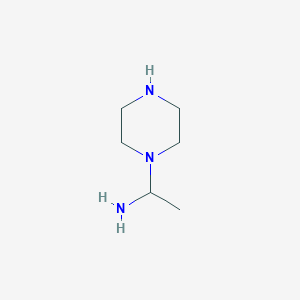

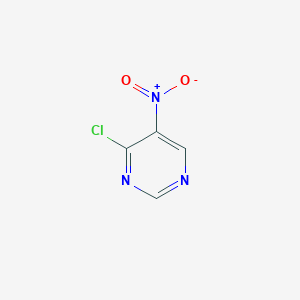

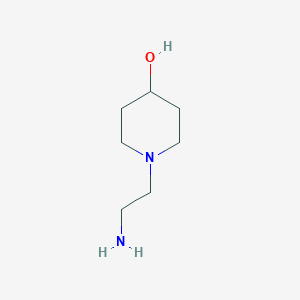
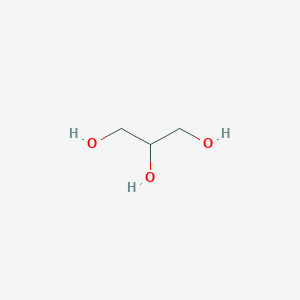
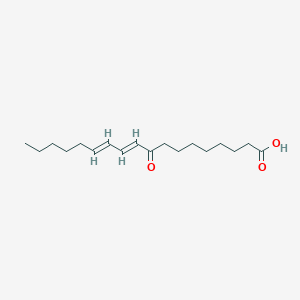
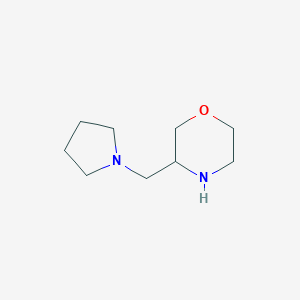
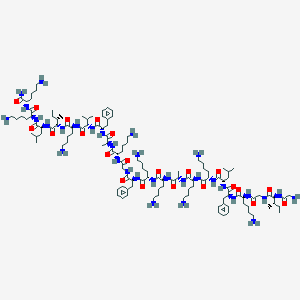

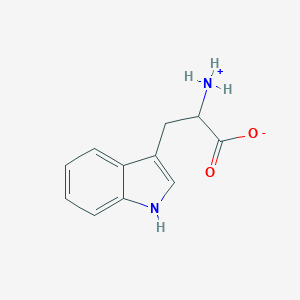
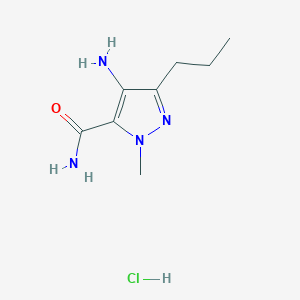
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)